7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine
CAS No.:
Cat. No.: VC13671422
Molecular Formula: C11H16N4O
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N4O |
|---|---|
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | 7-pyrimidin-5-yloxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C11H16N4O/c1-2-15-7-10(3-9(15)4-12-1)16-11-5-13-8-14-6-11/h5-6,8-10,12H,1-4,7H2 |
| Standard InChI Key | BTUCSXBRPMEROR-UHFFFAOYSA-N |
| SMILES | C1CN2CC(CC2CN1)OC3=CN=CN=C3 |
| Canonical SMILES | C1CN2CC(CC2CN1)OC3=CN=CN=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₁H₁₆N₄O, with a molecular weight of 220.27 g/mol. Its IUPAC name, 7-pyrimidin-5-yloxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine, reflects its bicyclic architecture, which combines a pyrrolidine ring fused to a piperazine-like system (Figure 1). Key structural attributes include:
-
Pyrrolo[1,2-a]pyrazine core: A saturated bicyclic system with nitrogen atoms at positions 1 and 4.
-
Pyrimidin-5-yloxy substituent: An oxygen-linked pyrimidine ring at position 7, introducing aromaticity and hydrogen-bonding potential.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆N₄O | |
| Molecular Weight | 220.27 g/mol | |
| SMILES | C1CN2CC(CC2CN1)OC3=CN=CN=C3 | |
| Canonical SMILES | C1CN2CC(CC2CN1)OC3=CN=CN=C3 | |
| PubChem CID | 121229421 |
Synthesis and Structural Analogues
Related Compounds
Structural analogues highlight the pharmacological versatility of this scaffold:
-
3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione: A diketone derivative isolated from Streptomyces species, demonstrating natural product origins .
-
Cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP): A synthetic inhibitor of human N-myristoyltransferase-1 (NMT-1) with IC₅₀ values ranging from 6 µM to millimolar concentrations .
Biological Activities and Mechanisms
Enzymatic Inhibition
The COPP chemotype, which shares structural similarities with 7-(pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine, exhibits NMT-1 inhibition by competitively binding the peptide substrate site . Key findings include:
-
Compound 24: The most potent COPP analogue (IC₅₀ = 6 µM) demonstrated in vitro inhibition of NMT-1 and reduced cancer cell proliferation at comparable doses .
-
Cellular Efficacy: In CV-1 cells expressing an N-myristoylated GFP fusion protein, treatment with COPP derivatives redistributed GFP from the plasma membrane to the cytosol, confirming target engagement .
Calcium Channel Modulation
Substituted octahydropyrrolo[1,2-a]pyrazines are reported as T-type calcium channel blockers, with potential applications in pain management . For example:
-
ABT-639: A clinical-stage compound featuring the octahydropyrrolo[1,2-a]pyrazine core, shown to inhibit Cav3.2 channels and alleviate neuropathic pain in preclinical models .
Table 2: Pharmacological Profiles of Analogues
| Compound | Target | IC₅₀/EC₅₀ | Application | Source |
|---|---|---|---|---|
| COPP (Compound 24) | NMT-1 | 6 µM | Anticancer | |
| ABT-639 | Cav3.2 Channels | 20 nM | Neuropathic Pain |
Applications in Drug Discovery
Anticancer Agents
The NMT-1 inhibitory activity of COPP analogues positions them as candidates for targeted cancer therapies. NMT-1 catalyzes protein myristoylation, a post-translational modification critical for oncogenic signaling .
Neurological Therapeutics
Calcium channel blockers derived from this scaffold, such as ABT-639, highlight its potential in treating chronic pain without opioid-related side effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume